D-Ribopyranosyl thiosemicarbazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribopyranosyl thiosemicarbazide typically involves the reaction of D-ribose with thiosemicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the thiosemicarbazone linkage . The reaction can be represented as follows:
D-ribose+thiosemicarbazide→D-Ribopyranosyl thiosemicarbazide
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-Ribopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to a thiosemicarbazide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .
Scientific Research Applications
D-Ribopyranosyl thiosemicarbazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of D-Ribopyranosyl thiosemicarbazide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: A precursor to D-Ribopyranosyl thiosemicarbazide, known for its broad biological activities.
1,3,4-Thiadiazole: A derivative of thiosemicarbazide with enhanced anticancer properties.
Thiosemicarbazones: Compounds derived from thiosemicarbazide, widely studied for their therapeutic potential
Uniqueness
This compound stands out due to its unique combination of a ribose sugar moiety and a thiosemicarbazide group. This structure imparts specific biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H13N3O4S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
[[(3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4-,5?/m1/s1 |
InChI Key |
IPZPYSHFPHKLJM-SOOFDHNKSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](C(O1)NNC(=S)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O |
Origin of Product |
United States |
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